molecular formula C20H24N2O2S2 B14742977 2,2'-Disulfanediylbis[N-(propan-2-yl)benzamide] CAS No. 2620-87-3

2,2'-Disulfanediylbis[N-(propan-2-yl)benzamide]

Katalognummer: B14742977
CAS-Nummer: 2620-87-3
Molekulargewicht: 388.6 g/mol
InChI-Schlüssel: PZBWANKTXWLJKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2’-Disulfanediylbis[N-(propan-2-yl)benzamide] is an organic compound characterized by the presence of two benzamide groups connected via a disulfide bond

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Disulfanediylbis[N-(propan-2-yl)benzamide] typically involves the reaction of N-(propan-2-yl)benzamide with a disulfide-forming reagent. One common method is the oxidative coupling of thiol precursors under controlled conditions. The reaction can be carried out in the presence of oxidizing agents such as iodine or hydrogen peroxide, which facilitate the formation of the disulfide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar oxidative coupling methods. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

2,2’-Disulfanediylbis[N-(propan-2-yl)benzamide] can undergo various chemical reactions, including:

    Oxidation: The disulfide bond can be further oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: The benzamide groups can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Iodine, hydrogen peroxide.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Solvents: Common solvents include dichloromethane, ethanol, and water, depending on the specific reaction conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols.

    Substitution: Formation of various substituted benzamides.

Wissenschaftliche Forschungsanwendungen

2,2’-Disulfanediylbis[N-(propan-2-yl)benzamide] has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential role in modulating biological processes involving disulfide bonds, such as protein folding and redox signaling.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2,2’-Disulfanediylbis[N-(propan-2-yl)benzamide] involves its ability to form and break disulfide bonds. This property allows it to interact with biological molecules that contain thiol groups, such as proteins and enzymes. By modulating the redox state of these molecules, the compound can influence various biochemical pathways and processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,2’-Disulfanediylbis[N-(2-hydroxypropyl)benzamide]
  • 2,2’-Disulfanediylbis[N-(sec-butyl)benzamide]

Uniqueness

2,2’-Disulfanediylbis[N-(propan-2-yl)benzamide] is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

2620-87-3

Molekularformel

C20H24N2O2S2

Molekulargewicht

388.6 g/mol

IUPAC-Name

N-propan-2-yl-2-[[2-(propan-2-ylcarbamoyl)phenyl]disulfanyl]benzamide

InChI

InChI=1S/C20H24N2O2S2/c1-13(2)21-19(23)15-9-5-7-11-17(15)25-26-18-12-8-6-10-16(18)20(24)22-14(3)4/h5-14H,1-4H3,(H,21,23)(H,22,24)

InChI-Schlüssel

PZBWANKTXWLJKU-UHFFFAOYSA-N

Kanonische SMILES

CC(C)NC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.